An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate: Synthesis, Properties, and Applications
Abstract
Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS No. 178118-28-0) is a key heterocyclic building block in modern organic synthesis.[1][2] Its unique structure, featuring a pyrimidine ring linked via an ether bond to a methyl benzoate scaffold, makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its synthesis, detailing the underlying chemical principles and a field-proven experimental protocol. Furthermore, it consolidates the compound's physicochemical properties and discusses its significance as a precursor in drug discovery programs.
Introduction and Strategic Importance
Methyl 2-(pyrimidin-2-yloxy)benzoate is an aromatic ether derivative. The molecule's strategic importance stems from the convergence of two key pharmacophores: the pyrimidine ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs, and the benzoate moiety, which can be readily modified or hydrolyzed to a carboxylic acid for further functionalization.
The ether linkage, while seemingly simple, positions the two ring systems in a specific three-dimensional orientation that can be crucial for molecular recognition and binding to biological targets. Understanding the synthesis and properties of this compound is therefore essential for researchers aiming to construct novel molecular architectures for drug development and other advanced applications.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway offers high efficiency and relies on readily available starting materials.
Core Reaction: The synthesis involves the coupling of methyl salicylate (methyl 2-hydroxybenzoate) with an activated pyrimidine, typically 2-chloropyrimidine.
Causality Behind Experimental Choices
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Nucleophile Activation: Methyl salicylate's phenolic hydroxyl group is weakly acidic. To act as an effective nucleophile, it must be deprotonated. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to form the potassium salicylate salt in situ but mild enough to prevent the hydrolysis of the methyl ester group.
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Substrate Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for the SNAr mechanism. The addition of a good leaving group, such as a chloride atom at the 2-position, makes the ring highly susceptible to nucleophilic attack.
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Solvent System: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is essential. These solvents effectively solvate the potassium cation, leaving the salicylate anion "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be heated to drive it to completion without significant solvent loss.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.
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Nucleophilic Attack: The activated phenoxide ion attacks the electron-deficient C2 carbon of the 2-chloropyrimidine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
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Aromatization (Elimination): The aromaticity of the pyrimidine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final ether product.
Below is a diagram illustrating the SNAr mechanistic pathway.
Caption: SNAr mechanism for the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of the title compound is provided below. While extensive experimental data is not widely published, expected spectroscopic characteristics can be reliably predicted based on the molecular structure.
| Property | Value | Source |
| CAS Number | 178118-28-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][3] |
| Molecular Weight | 230.22 g/mol | [1][3] |
| IUPAC Name | methyl 2-(pyrimidin-2-yloxy)benzoate | [3] |
| Synonyms | 2-(Pyrimidin-2-yloxy)-benzoic acid methyl ester | [1] |
| Appearance | Expected to be an off-white to pale yellow solid at STP. | N/A |
Predicted Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):
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δ ~8.5 ppm (d, 2H): Protons on C4 and C6 of the pyrimidine ring.
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δ ~7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the ester on the benzoate ring.
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δ ~7.1-7.6 ppm (m, 3H): Remaining aromatic protons on the benzoate ring and the C5 proton of the pyrimidine ring.
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δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~165 ppm: Carbonyl carbon of the ester.
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δ ~158-160 ppm: Pyrimidine carbons C2, C4, and C6.
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δ ~110-140 ppm: Aromatic carbons of the benzoate ring and C5 of the pyrimidine ring.
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δ ~52 ppm: Methyl carbon of the ester.
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FTIR (ATR):
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~3100-3000 cm⁻¹: Aromatic C-H stretch.
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~1730 cm⁻¹: Strong C=O stretch from the ester carbonyl.
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~1600, 1580 cm⁻¹: C=N and C=C stretches of the pyrimidine and benzene rings.
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~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretch of the ether linkage.
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Mass Spectrometry (EI):
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m/z 230: Molecular ion [M]⁺.
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m/z 199: Fragment corresponding to the loss of the methoxy group (-OCH₃).
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Field-Proven Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of Methyl 2-(pyrimidin-2-yloxy)benzoate.
Materials and Equipment
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Methyl Salicylate (≥99%)
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2-Chloropyrimidine (≥98%)
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc), reagent grade
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Brine (saturated aq. NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe
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Magnetic stirrer with heating mantle
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Rotary evaporator
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Standard laboratory glassware for workup and purification
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of the title compound.
Step-by-Step Procedure
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Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl salicylate (10.0 g, 65.7 mmol, 1.0 equiv.), potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.), and anhydrous DMF (100 mL).
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Addition of Electrophile: Add 2-chloropyrimidine (7.53 g, 65.7 mmol, 1.0 equiv.) to the stirring suspension.
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Reaction Execution: Heat the reaction mixture to 85°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
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Workup - Quenching: After completion, cool the mixture to room temperature and pour it into 500 mL of cold deionized water. A precipitate may form.
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Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
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Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure Methyl 2-(pyrimidin-2-yloxy)benzoate.
Applications in Drug Development
While specific applications of Methyl 2-(pyrimidin-2-yloxy)benzoate are often proprietary, its structural motifs are prevalent in biologically active molecules. Pyrimidine-based structures are central to the synthesis of kinase inhibitors used in oncology, such as Imatinib and Nilotinib.[4] The general class of methyl benzoate derivatives also serves as a versatile starting point for creating compounds with a wide array of pharmacological activities, including antifungal and anticancer properties.[5]
This compound is a classic example of a "building block" molecule. Drug development professionals can utilize it in several ways:
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Scaffold for Library Synthesis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to rapidly generate a library of amide derivatives for high-throughput screening.
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Fragment-Based Drug Design: The molecule itself can serve as a fragment for screening against protein targets.
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Precursor to Fused Systems: The reactive positions on both the pyrimidine and benzoate rings can be used to construct more complex, fused heterocyclic systems.
Conclusion
Methyl 2-(pyrimidin-2-yloxy)benzoate is a synthetically accessible and highly valuable intermediate for chemical research and development. The robust SNAr methodology for its synthesis allows for large-scale production, while its inherent chemical functionality provides a versatile platform for the creation of novel and complex molecular entities. Its properties and reactive potential make it a compound of significant interest to scientists in medicinal chemistry and materials science.
References
-
Methyl 2-(pyrimidin-2-yloxy)benzoate, 97% Purity, C12H10N2O3, 10 grams. CP Lab Safety. [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
-
Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168. PubChem. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 178118-28-0|Methyl 2-(pyrimidin-2-yloxy)benzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
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